2,9-Dimethyl-5-nitro-1,10-phenanthroline
Overview
Description
2,9-Dimethyl-5-nitro-1,10-phenanthroline is a heterocyclic organic compound known for its unique chemical properties and applications. It is a derivative of 1,10-phenanthroline, with methyl groups at the 2 and 9 positions and a nitro group at the 5 position. This compound is widely used in various scientific research fields due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,9-Dimethyl-5-nitro-1,10-phenanthroline can be synthesized through a series of chemical reactions involving the starting material 1,10-phenanthroline. One common method involves the nitration of 2,9-dimethyl-1,10-phenanthroline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-5-nitro-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,9-dimethyl-5-amino-1,10-phenanthroline .
Scientific Research Applications
2,9-Dimethyl-5-nitro-1,10-phenanthroline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,9-Dimethyl-5-nitro-1,10-phenanthroline involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metalloenzymes. In biological systems, it can induce autophagy in macrophages, leading to the destruction of intracellular pathogens .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A parent compound with similar chelating properties but lacks the nitro and methyl groups.
2,2’-Bipyridine: Another chelating agent with similar coordination chemistry properties.
Neocuproine: A derivative of 1,10-phenanthroline with methyl groups at the 2 and 9 positions but without the nitro group.
Uniqueness
2,9-Dimethyl-5-nitro-1,10-phenanthroline is unique due to the presence of both methyl and nitro groups, which enhance its chemical reactivity and specificity in forming complexes with metal ions. This makes it particularly useful in applications requiring selective metal ion detection and catalysis .
Properties
IUPAC Name |
2,9-dimethyl-5-nitro-1,10-phenanthroline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-8-3-5-10-7-12(17(18)19)11-6-4-9(2)16-14(11)13(10)15-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKNDQYPXPYVNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C(=C(C=C2C=C1)[N+](=O)[O-])C=CC(=N3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327536 | |
Record name | NSC664736 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118752-27-5 | |
Record name | NSC664736 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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